3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one is a complex organic molecule that has garnered interest in various fields such as chemistry, biology, and medicine. This compound possesses unique structural features and functional groups that contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one typically involves multi-step organic reactions. Starting from a thiophene derivative, the process may include the formation of thiazepane and oxazolidinone rings through cyclization reactions. Each step requires specific reagents and conditions, such as the use of strong bases, acids, or catalysts to facilitate the transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate optimized and scalable methods. Such methods often rely on continuous flow techniques, which ensure efficient mixing and temperature control, minimizing the formation of by-products and maximizing yield. Advanced purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups and overall structure.
Reduction: Reductive conditions can modify the oxo and thiazepane functional groups.
Substitution: Various nucleophiles and electrophiles can interact with the compound, leading to substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. They may include derivatives with modified thiophene, thiazepane, or oxazolidinone moieties.
Scientific Research Applications
3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one has been explored in numerous scientific domains:
Chemistry: Studied for its unique reactivity and potential as a synthetic intermediate.
Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Potentially useful in drug design and development due to its pharmacologically active groups.
Industry: Utilized in the synthesis of complex molecules and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanisms depend on the context of its application, whether it's inhibiting bacterial growth or modulating immune responses.
Comparison with Similar Compounds
When compared to similar compounds like 3-oxo-2-thioxo-1,3-thiazepane or 2-oxo-1,3-oxazolidine, 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one stands out due to its unique combination of functional groups and the resulting reactivity and biological activities. Similar compounds may share structural motifs but differ significantly in their chemical properties and applications.
In essence, this compound is a fascinating molecule with a wealth of potential in scientific research and industrial applications. Its diverse reactivity and biological activities make it a valuable subject of study in various fields.
Properties
IUPAC Name |
3-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c17-13(10-16-5-7-19-14(16)18)15-4-3-12(21-9-6-15)11-2-1-8-20-11/h1-2,8,12H,3-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYGDUXYZKMVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.